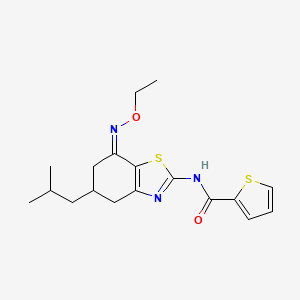

![molecular formula C10H12N4 B2673691 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-cyclobutyl- CAS No. 1186609-86-8](/img/structure/B2673691.png)

1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-cyclobutyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-cyclobutyl-” is an organic compound that belongs to the class of phenylpyrazoles . These compounds consist of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of 1H-Pyrazolo[3,4-b]pyridin-5-amine derivatives has been extensively studied. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-b]pyridin-5-amine derivatives is complex and has been the subject of numerous studies . The structure is assembled according to the method to assemble the pyrazolopyridine system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-Pyrazolo[3,4-b]pyridin-5-amine derivatives are diverse and complex . The reactions are systematized according to the method to assemble the pyrazolopyridine system .Aplicaciones Científicas De Investigación

Synthesis and Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines have been extensively studied due to their significant biomedical applications. These compounds exhibit two possible tautomeric forms, 1H- and 2H-isomers, with a vast number of derivatives described in the literature. The review by Donaire-Arias et al. (2022) covers the synthetic methods used for their synthesis, starting from both preformed pyrazole or pyridine, and highlights their diverse biomedical applications, indicating their potential in drug discovery and medicinal chemistry Donaire-Arias et al., 2022.

Facile and Efficient Synthesis

The work of Ibrahim et al. (2011) presents a facile and efficient synthesis of a new class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives, showcasing the versatility of 1H-Pyrazolo[3,4-b]pyridin-5-amine in creating diverse heterocyclic compounds with potential therapeutic uses Ibrahim et al., 2011.

Cytotoxic Activity

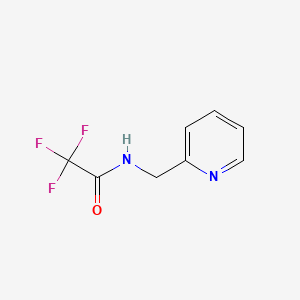

Kurumurthy et al. (2014) synthesized novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives, starting from 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, which exhibited promising cytotoxic activity against various human cancer cell lines Kurumurthy et al., 2014.

Microwave-Assisted One-Pot Synthesis

Polo et al. (2017) demonstrated a microwave-assisted one-pot synthesis of carbonylpyrazolo[3,4-b]pyridine derivatives in water, catalyzed by InCl3. This method is noteworthy for its efficiency and the use of environmentally friendly conditions Polo et al., 2017.

Antibacterial and Antimicrobial Activities

The synthesis of novel pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives by Nagender et al. (2014) showed significant cytotoxicity, antimicrobial, and anti-biofilm activities, underscoring the potential of these derivatives in developing new antibacterial agents Nagender et al., 2014.

Safety and Hazards

Propiedades

IUPAC Name |

3-cyclobutyl-2H-pyrazolo[3,4-b]pyridin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-7-4-8-9(6-2-1-3-6)13-14-10(8)12-5-7/h4-6H,1-3,11H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARONWIYASFVRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C3C=C(C=NC3=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide](/img/structure/B2673610.png)

![1-benzyl-3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2673611.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2673612.png)

![N-(3-methylbutyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2673618.png)

![3-Methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2673623.png)

![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride](/img/no-structure.png)

![(4-Methoxyphenyl)[2-(methylamino)pteridin-4-yl]amine](/img/structure/B2673629.png)